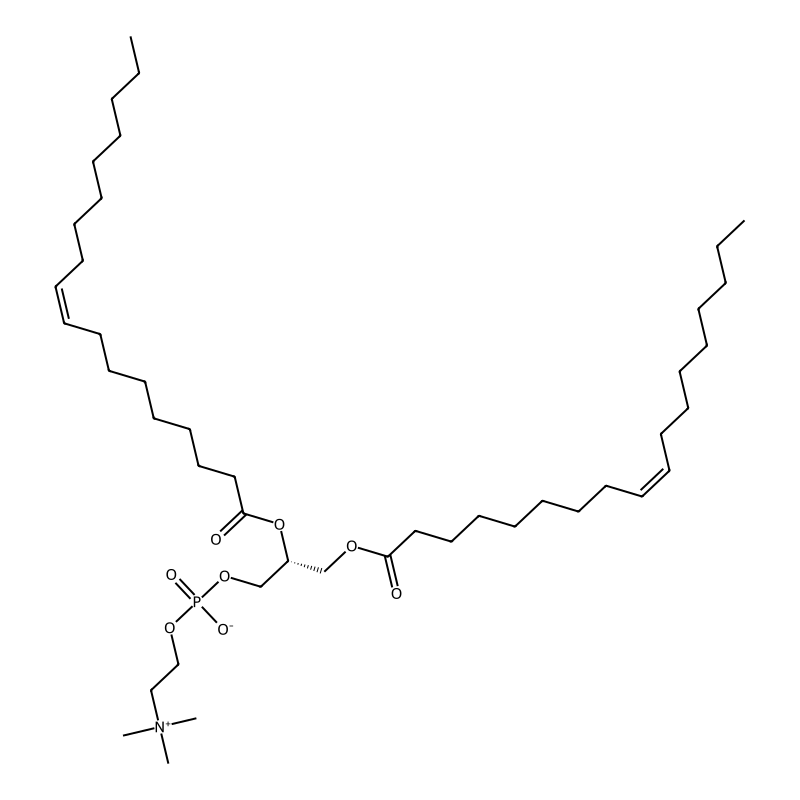

1,2-Dioleoyl-sn-glycero-3-phosphocholine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

1,2-Dioleoyl-sn-glycero-3-phosphocholine (DOPC, CAS 4235-95-4) is a synthetic, symmetrically unsaturated phospholipid featuring two oleic acid (C18:1) tails. As a cornerstone structural lipid in advanced formulation science, DOPC is characterized by its exceptionally low gel-to-liquid crystalline phase transition temperature (Tm ≈ -17°C). This intrinsic property ensures that DOPC remains in a highly fluid, liquid-crystalline phase at both ambient and physiological temperatures. For industrial and clinical procurement, DOPC serves as a critical excipient in lipid nanoparticles (LNPs), liposomal drug delivery systems, and biomimetic cell membranes, offering a chemically defined, highly reproducible alternative to natural lipid extracts while enabling the room-temperature processing of thermosensitive active pharmaceutical ingredients (APIs) [1].

Substituting DOPC with saturated analogs like DPPC (Tm ≈ 41°C) or DSPC (Tm ≈ 55°C) fundamentally alters manufacturing workflows, as these alternatives require high-temperature heating (often ≥ 60°C) during hydration and extrusion, which can denature fragile payloads such as mRNA, proteins, or volatile compounds[1]. Conversely, attempting to substitute synthetic DOPC with lower-cost natural alternatives like Egg PC introduces severe batch-to-batch compositional variability and broader liposome size distributions, complicating regulatory approval and GMP scale-up[2]. Furthermore, the symmetrical di-oleoyl structure of DOPC provides specific membrane packing parameters and lateral diffusion rates that asymmetrical lipids (like POPC) cannot exactly replicate, directly impacting the encapsulation efficiency and release kinetics of the final formulation.

Thermal Processability: Room-Temperature Extrusion for Thermosensitive APIs

The phase transition temperature (Tm) of a structural lipid strictly dictates the thermal requirements for liposome hydration and extrusion. DOPC features a Tm of approximately -17°C to -20°C, allowing it to remain in a fluid state at standard room temperature. In direct contrast, DPPC has a Tm of 41°C. Standard extrusion protocols require DPPC lipid films to be hydrated and extruded at 60°C to ensure the lipid is in the liquid-crystalline phase, whereas DOPC liposomes are routinely hydrated and extruded at 25°C[1].

| Evidence Dimension | Required hydration and extrusion temperature |

| Target Compound Data | DOPC: ~25°C (Room Temperature) |

| Comparator Or Baseline | DPPC: 60°C |

| Quantified Difference | 35°C lower processing temperature requirement for DOPC |

| Conditions | Standard 100 nm polycarbonate membrane extrusion protocol |

Eliminates the need for high-temperature processing, preventing the thermal degradation of heat-sensitive payloads like mRNA, peptides, and live-cell components during formulation.

Manufacturing Yield: Superior Giant Vesicle Production and Encapsulation Efficiency

In advanced microfluidic and water-in-oil inverted emulsion manufacturing techniques, the choice of baseline phosphatidylcholine heavily influences vesicle yield and payload retention. Quantitative flow cytometry (IFC) analysis demonstrates that DOPC achieves the highest vesicle production yield among standard PCs, reaching 6.54 ± 0.17 × 10^9 vesicles/mL with an exceptional calcein encapsulation efficiency of 94.12%. In contrast, saturated lipids like DPPC and DSPC exhibit significantly lower yields and poorer encapsulation metrics under identical emulsion transfer conditions [1].

| Evidence Dimension | Vesicle yield and encapsulation efficiency |

| Target Compound Data | DOPC: 6.54 × 10^9 vesicles/mL; 94.12% encapsulation |

| Comparator Or Baseline | DPPC/DSPC: Substantially lower yields (qualitatively poor formation in unheated emulsions) |

| Quantified Difference | DOPC maximizes both absolute vesicle count and >90% encapsulation efficiency |

| Conditions | Water-in-oil inverted emulsion transfer method analyzed via IFC |

Directly translates to higher throughput and reduced waste of expensive active pharmaceutical ingredients (APIs) in emulsion-based manufacturing.

Formulation Homogeneity: Synthetic Purity vs. Natural Extract Variability

For clinical-grade lipid nanoparticles, the homogeneity of the starting material dictates the uniformity of the final product. Natural extracts like Egg PC are heterogeneous mixtures of varying chain lengths and saturation degrees, which can result in broad liposome size distributions (e.g., 243 ± 91 nm with significant rightward tails of larger aggregates). DOPC, as a purely synthetic and molecularly defined lipid (di-C18:1), eliminates this compositional variance, enabling highly reproducible, narrow size distributions during controlled extrusion or microfluidic mixing [1].

| Evidence Dimension | Compositional purity and size distribution variance |

| Target Compound Data | DOPC: >99% single-molecule purity (di-18:1 PC) |

| Comparator Or Baseline | Egg PC: Complex mixture of saturated/unsaturated chains with broad size variance |

| Quantified Difference | DOPC provides absolute chemical definition, eliminating the batch-to-batch variability inherent to Egg PC |

| Conditions | Liposome formulation and characterization for clinical/GMP scale-up |

Essential for meeting stringent regulatory (FDA/EMA) requirements for chemically defined excipients and ensuring consistent pharmacokinetic profiles.

Physiological Performance: Membrane Fluidity and Payload Release at 37°C

The physical state of the lipid bilayer at human body temperature (37°C) governs the release rate of encapsulated therapeutics. Because 37°C is well above the Tm of DOPC (-17°C), DOPC membranes exist in a highly fluid, liquid-disordered state in vivo, promoting rapid lateral diffusion and higher permeability. Conversely, DPPC (Tm = 41°C) remains in a rigid, solid-like gel phase at 37°C, resulting in highly restricted permeability and delayed payload release. This fundamental thermodynamic difference requires formulators to select DOPC when rapid or continuous drug diffusion is desired at physiological temperatures [1].

| Evidence Dimension | Bilayer physical state and fluidity at 37°C |

| Target Compound Data | DOPC: Liquid-disordered (fluid) phase, high permeability |

| Comparator Or Baseline | DPPC: Gel (solid-like) phase, low permeability |

| Quantified Difference | Complete phase divergence at physiological temperature |

| Conditions | In vivo or simulated physiological conditions (37°C) |

Allows formulation scientists to engineer rapid-release drug delivery systems that activate immediately upon entering the physiological environment.

Encapsulation of Thermosensitive Biologics (mRNA and Proteins)

Because DOPC can be hydrated and extruded at room temperature, it is the premier structural lipid for formulating lipid nanoparticles (LNPs) and liposomes containing heat-labile payloads, such as mRNA, enzymes, and peptide therapeutics, which would denature at the 60°C temperatures required for DPPC [1].

High-Yield Emulsion-Based Vesicle Manufacturing

DOPC's superior performance in water-in-oil inverted emulsion systems makes it the optimal choice for microfluidic and emulsion-based manufacturing workflows, where maximizing vesicle concentration and achieving >90% encapsulation efficiency of costly APIs is critical [2].

Chemically Defined Clinical Formulations

As a purely synthetic lipid, DOPC is prioritized over natural Egg PC in GMP-compliant pharmaceutical manufacturing. Its strict molecular definition ensures lot-to-lot reproducibility, narrow size distributions, and simplified regulatory pathways for novel liposomal drugs[3].

Rapid-Release Drug Delivery Systems

DOPC's high membrane fluidity and liquid-disordered state at 37°C make it ideal for drug delivery vehicles designed for rapid payload release in the bloodstream, contrasting with the slow-release profiles of gel-phase saturated lipids like DPPC [4].

References

- [1] Stabilization of Liposomes by Perfluorinated Compounds. PMC - NIH.

- [2] Giant Vesicles Produced with Phosphatidylcholines (PCs) and Phosphatidylethanolamines (PEs) by Water-in-Oil Inverted Emulsions. PMC - NIH.

- [3] Occupancy distributions of membrane proteins in heterogeneous liposome populations. PMC - NIH.

- [4] Preparation of DOPC and DPPC Supported Planar Lipid Bilayers for Atomic Force Microscopy. PMC - NIH.

Purity

Physical Description

Solid

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Other CAS

Wikipedia

Use Classification

Dates

2: Owen MC, Karner A, Šachl R, Preiner J, Amaro M, Vácha R. Force Field Comparison of GM1 in a DOPC Bilayer Validated with AFM and FRET Experiments. J Phys Chem B. 2019 Aug 26. doi: 10.1021/acs.jpcb.9b05095. [Epub ahead of print] PubMed PMID: 31397569.

3: Škulj S, Vazdar M. Calculation of apparent pK(a) values of saturated fatty acids with different lengths in DOPC phospholipid bilayers. Phys Chem Chem Phys. 2019 May 15;21(19):10052-10060. doi: 10.1039/c9cp01204d. PubMed PMID: 31046041.

4: Stachura SS, Malajczuk CJ, Kuprusevicius E, Mancera RL. Influence of Bilayer Size and Number in Multi-Bilayer DOPC Simulations at Full and Low Hydration. Langmuir. 2019 Feb 12;35(6):2399-2411. doi: 10.1021/acs.langmuir.8b03212. Epub 2019 Jan 25. PubMed PMID: 30632763.

5: Kluzek M, Schmutz M, Marques CM, Thalmann F. Kinetic evolution of DOPC lipid bilayers exposed to α-cyclodextrins. Soft Matter. 2018 Jul 18;14(28):5800-5810. doi: 10.1039/c8sm01013g. PubMed PMID: 29947414.

6: Bacellar IOL, Baptista MS, Junqueira HC, Wainwright M, Thalmann F, Marques CM, Schroder AP. Permeability of DOPC bilayers under photoinduced oxidation: Sensitivity to photosensitizer. Biochim Biophys Acta Biomembr. 2018 Nov;1860(11):2366-2373. doi: 10.1016/j.bbamem.2018.06.001. Epub 2018 Jun 7. PubMed PMID: 29886032.

7: Rudolphi-Skórska E, Dyba B, Kreczmer B, Filek M. Impact of polyphenol-rich green tea extracts on the protection of DOPC monolayer against damage caused by ozone induced lipid oxidation. Acta Biochim Pol. 2018;65(2):193-197. doi: 10.18388/abp.2018_2612. Epub 2018 May 30. PubMed PMID: 29850658.

8: Elmer-Dixon MM, Bowler BE. Rapid quantification of vesicle concentration for DOPG/DOPC and Cardiolipin/DOPC mixed lipid systems of variable composition. Anal Biochem. 2018 Jul 15;553:12-14. doi: 10.1016/j.ab.2018.05.013. Epub 2018 May 25. PubMed PMID: 29775562.

9: Ileri Ercan N, Stroeve P, Tringe JW, Faller R. Molecular Dynamics Modeling of Methylene Blue-DOPC Lipid Bilayer Interactions. Langmuir. 2018 Apr 10;34(14):4314-4323. doi: 10.1021/acs.langmuir.8b00372. Epub 2018 Mar 28. PubMed PMID: 29553270.

10: Adhyapak PR, Panchal SV, Murthy AVR. Cholesterol induced asymmetry in DOPC bilayers probed by AFM force spectroscopy. Biochim Biophys Acta Biomembr. 2018 May;1860(5):953-959. doi: 10.1016/j.bbamem.2018.01.021. Epub 2018 Feb 1. PubMed PMID: 29408513.

11: Murthy AVR, Guyomarc'h F, Lopez C. Palmitoyl ceramide promotes milk sphingomyelin gel phase domains formation and affects the mechanical properties of the fluid phase in milk-SM/DOPC supported membranes. Biochim Biophys Acta Biomembr. 2018 Mar;1860(3):635-644. doi: 10.1016/j.bbamem.2017.12.005. Epub 2017 Dec 8. PubMed PMID: 29229528.

12: Jaschonek S, Cascella M, Gauss J, Diezemann G, Milano G. Intramolecular structural parameters are key modulators of the gel-liquid transition in coarse grained simulations of DPPC and DOPC lipid bilayers. Biochem Biophys Res Commun. 2018 Mar 29;498(2):327-333. doi: 10.1016/j.bbrc.2017.10.132. Epub 2017 Oct 31. PubMed PMID: 29101041.

13: Navon Y, Radavidson H, Putaux JL, Jean B, Heux L. pH-Sensitive Interactions between Cellulose Nanocrystals and DOPC Liposomes. Biomacromolecules. 2017 Sep 11;18(9):2918-2927. doi: 10.1021/acs.biomac.7b00872. Epub 2017 Aug 29. PubMed PMID: 28799758.

14: Elderdfi M, Zegarlińska J, Jones W, Sikorski AF. MPP1 interacts with DOPC/SM/Cholesterol in an artificial membrane system using Langmuir-Blodgett monolayer. Gen Physiol Biophys. 2017 Oct;36(4):443-454. doi: 10.4149/gpb_2017002. Epub 2017 Jun 27. PubMed PMID: 28653654.

15: Lyu Y, Xiang N, Zhu X, Narsimhan G. Potential of mean force for insertion of antimicrobial peptide melittin into a pore in mixed DOPC/DOPG lipid bilayer by molecular dynamics simulation. J Chem Phys. 2017 Apr 21;146(15):155101. doi: 10.1063/1.4979613. PubMed PMID: 28433027.

16: Ramadurai S, Werner M, Slater NKH, Martin A, Baulin VA, Keyes TE. Dynamic studies of the interaction of a pH responsive, amphiphilic polymer with a DOPC lipid membrane. Soft Matter. 2017 May 24;13(20):3690-3700. doi: 10.1039/c6sm02645a. PubMed PMID: 28327750.

17: Suga K, Tauchi A, Ishigami T, Okamoto Y, Umakoshi H. Preferential Adsorption of l-Histidine onto DOPC/Sphingomyelin/3β-[N-(N',N'-dimethylaminoethane)carbamoyl]cholesterol Liposomes in the Presence of Chiral Organic Acids. Langmuir. 2017 Apr 18;33(15):3831-3838. doi: 10.1021/acs.langmuir.6b03264. Epub 2017 Apr 4. PubMed PMID: 28272888.

18: Wagner MJ, Mitra R, McArthur MJ, Baze W, Barnhart K, Wu SY, Rodriguez-Aguayo C, Zhang X, Coleman RL, Lopez-Berestein G, Sood AK. Preclinical Mammalian Safety Studies of EPHARNA (DOPC Nanoliposomal EphA2-Targeted siRNA). Mol Cancer Ther. 2017 Jun;16(6):1114-1123. doi: 10.1158/1535-7163.MCT-16-0541. Epub 2017 Mar 6. PubMed PMID: 28265009; PubMed Central PMCID: PMC5457703.

19: Chen X, Liu S, Deme B, Cristiglio V, Marquardt D, Weller R, Rao P, Wang Y, Bradshaw J. Efficient internalization of TAT peptide in zwitterionic DOPC phospholipid membrane revealed by neutron diffraction. Biochim Biophys Acta Biomembr. 2017 May;1859(5):910-916. doi: 10.1016/j.bbamem.2017.01.036. Epub 2017 Jan 31. PubMed PMID: 28153495.

20: Lütgebaucks C, Macias-Romero C, Roke S. Characterization of the interface of binary mixed DOPC:DOPS liposomes in water: The impact of charge condensation. J Chem Phys. 2017 Jan 28;146(4):044701. doi: 10.1063/1.4974084. PubMed PMID: 28147550.

Explore Compound Types